molecular formula C23H20N2O2S B15021536 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide

Cat. No.: B15021536
M. Wt: 388.5 g/mol
InChI Key: UQSXCYIIFDZNBI-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide typically involves the reaction of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring. This is followed by further functionalization to introduce the methoxyphenyl and dimethylbenzamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and dimethylbenzamide groups enhance its solubility and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C23H20N2O2S/c1-14-8-10-17(15(2)12-14)22(26)24-19-13-16(9-11-20(19)27-3)23-25-18-6-4-5-7-21(18)28-23/h4-13H,1-3H3,(H,24,26)

InChI Key

UQSXCYIIFDZNBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)C

Origin of Product

United States

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